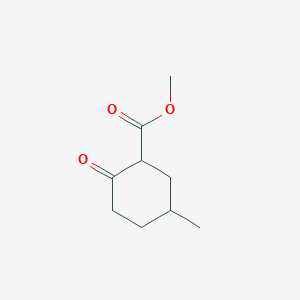

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDSUQQCLRBPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566839 | |

| Record name | Methyl 5-methyl-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56576-40-0 | |

| Record name | Methyl 5-methyl-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-2-oxocyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 5-methyl-2-oxocyclohexane-1-carboxylic acid.

Reduction: 5-methyl-2-hydroxycyclohexane-1-carboxylate.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The presence of the oxo and ester groups allows for diverse chemical interactions, making it a versatile compound in biochemical studies.

Comparison with Similar Compounds

Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate

Molecular Formula: C₁₀H₁₆O₃ Molecular Weight: 184.23 g/mol This analog replaces the methyl ester with an ethyl group. However, steric hindrance from the ethyl group may reduce binding affinity to enzyme active sites compared to the methyl variant. No direct biological activity data are available, but structural similarities suggest overlapping mechanisms .

Sandaracopimaric Acid Methyl Ester

Molecular Formula : C₂₁H₃₀O₂

Molecular Weight : 314.46 g/mol

A diterpene ester isolated from Austrocedrus chilensis resin, this compound demonstrates moderate antifungal activity. Its larger tricyclic structure and extended hydrocarbon chain contrast with the bicyclic framework of the target compound, likely resulting in divergent bioavailability and target specificity .

Methyl Salicylate

Molecular Formula : C₈H₈O₃

Molecular Weight : 152.15 g/mol

A simple aromatic ester, methyl salicylate is volatile (boiling point: 222°C) and acts as a mild antiseptic. Its linear structure and lack of a ketone group limit its enzymatic interactions compared to the target compound’s cyclohexane-derived scaffold .

Data Table: Key Properties of Methyl 5-methyl-2-oxocyclohexane-1-carboxylate and Analogs

Mechanistic and Structural Insights

- The methyl ester at position 1 balances steric bulk and polarity, optimizing enzyme binding .

- Lipophilicity : Ethyl and larger esters (e.g., sandaracopimaric acid methyl ester) exhibit higher lipophilicity, which may improve membrane penetration but reduce solubility in aqueous biological environments .

- Chirality : The target compound’s chirality allows enantioselective interactions with microbial enzymes, a feature absent in simpler esters like methyl salicylate .

Biological Activity

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is a racemic compound with the molecular formula . It exists as a mixture of two enantiomers (D and L forms) and has been identified as a sesquiterpenoid. The compound exhibits significant biological activity primarily through its interference with protein synthesis by binding to the active sites of specific enzymes that require carboxyl groups for their function .

The biological activity of this compound can be attributed to the following mechanisms:

- Inhibition of Protein Synthesis : The compound binds to the active sites of enzymes, disrupting their functionality, which is critical for various cellular processes .

- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of certain bacteria, fungi, and parasites, making it a candidate for further investigation in antimicrobial therapies .

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several pathogenic strains. The results are summarized in the following table:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These findings suggest that the compound possesses substantial antimicrobial activity, particularly against Gram-positive bacteria .

Enzyme Interaction Studies

Research has focused on the interaction between this compound and various enzymes. A notable study utilized kinetic assays to evaluate how effectively the compound inhibits enzyme activity. The results indicated that:

- The compound exhibited competitive inhibition against specific enzymes involved in metabolic pathways.

- IC50 values were determined for different enzymes, demonstrating a range of inhibitory effects.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been evaluated in vitro and in vivo. Key findings include:

- Absorption : The compound shows good permeability across biological membranes, indicating potential for oral bioavailability.

- Metabolism : Preliminary studies suggest that it is metabolized by cytochrome P450 enzymes but does not significantly inhibit major CYP isoforms (CYP1A2, CYP2C19, CYP3A4) .

Safety Data

Safety assessments indicate that this compound has a low toxicity profile when administered at therapeutic doses. However, further long-term toxicity studies are necessary to fully understand its safety in clinical settings .

Q & A

Q. What are the established synthetic routes for Methyl 5-methyl-2-oxocyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of methyl-substituted oxocyclohexane carboxylates typically involves functional group transformations starting from cyclohexenone derivatives. A validated route includes:

Cyano Intermediate Preparation : Cyclohex-2-en-1-one can be converted to 3-oxocyclohexane-1-carbonitrile via cyanoalkylation (e.g., using trimethylsilyl cyanide under acidic conditions) .

Hydrolysis and Esterification : The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl, followed by esterification with methanol under acidic conditions to yield the methyl ester .

Key Factors :

- Catalyst Selection : Acidic conditions (e.g., H₂SO₄) are critical for esterification efficiency.

- Temperature Control : Hydrolysis at elevated temperatures (70–80°C) improves conversion rates but requires careful monitoring to avoid decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic methods is essential for structural confirmation:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ester methyl group) and δ 2.1–2.5 ppm (cyclohexane methyl group) confirm substitution patterns.

- ¹³C NMR : A carbonyl signal near δ 210 ppm (ketone) and δ 170 ppm (ester) validates the functional groups .

IR Spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) distinguish overlapping carbonyl signals .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragments consistent with cyclohexane ring cleavage .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer: X-ray crystallography is the gold standard for determining absolute configuration:

Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) yields diffraction-quality crystals.

Data Collection and Refinement : Use a Mo-Kα radiation source (λ = 0.71073 Å) and SHELXL for structure refinement. The program’s robust algorithms handle disordered atoms and thermal motion in the cyclohexane ring .

Validation : Cross-check torsion angles and hydrogen-bonding networks with density functional theory (DFT) calculations to resolve discrepancies between experimental and computational models .

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility:

Solvent Modeling : Re-run computational simulations (e.g., Gaussian 09) with explicit solvent molecules (e.g., DMSO or chloroform) to mimic experimental conditions .

Dynamic NMR Analysis : Perform variable-temperature ¹H NMR to detect ring-flipping or hindered rotation in the cyclohexane moiety, which may explain peak splitting anomalies .

Synchrotron Validation : High-flux X-ray sources can resolve subtle electron density variations in crystallographic data, clarifying bond length/angle mismatches .

Q. What strategies optimize regioselective functionalization of the cyclohexane ring in this compound?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors:

Electrophilic Substitution : The ketone at C2 deactivates the ring, directing electrophiles (e.g., bromine) to the less hindered C5 methyl group. Use Lewis acids (e.g., FeBr₃) to enhance selectivity .

Reduction Protocols : Selective reduction of the ketone to an alcohol can be achieved with NaBH₄/CeCl₃ (Luche conditions), preserving the ester group .

Catalytic Asymmetric Reactions : Chiral catalysts (e.g., Jacobsen’s Co-salen) enable enantioselective epoxidation of the cyclohexene intermediate prior to ring oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.